molecular formula C14H12O5S B12807832 4-((4-Methoxyphenyl)sulfonyl)benzoic acid CAS No. 6317-62-0

4-((4-Methoxyphenyl)sulfonyl)benzoic acid

Cat. No.: B12807832
CAS No.: 6317-62-0
M. Wt: 292.31 g/mol
InChI Key: VVTQUYHSQKTELO-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)benzoic acid is a sulfonyl-substituted benzoic acid derivative characterized by a methoxyphenyl group attached to the sulfonyl moiety at the para position of the benzoic acid core. Its molecular formula is C₁₄H₁₂O₅S (molecular weight: 292.07 g/mol).

Properties

CAS No.

6317-62-0

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonylbenzoic acid

InChI

InChI=1S/C14H12O5S/c1-19-11-4-8-13(9-5-11)20(17,18)12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

VVTQUYHSQKTELO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid typically involves the sulfonylation of 4-methoxybenzoic acid. One common method includes the reaction of 4-methoxybenzoic acid with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-((4-carboxyphenyl)sulfonyl)benzoic acid.

    Reduction: Formation of 4-((4-methoxyphenyl)thio)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-Cancer Activity :
    • Recent studies have demonstrated that derivatives of this compound exhibit anti-proliferative effects against cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. For instance, certain derivatives showed significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios indicating a higher efficacy against cancer cells compared to normal cells .
    • In particular, compounds derived from this structure have been shown to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
  • Carbonic Anhydrase Inhibition :
    • The compound has been studied for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. Select derivatives demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, suggesting their utility in cancer treatment by targeting this enzyme .
  • Antimicrobial Properties :
    • The sulfonamide functionality is known for its antimicrobial properties. Compounds similar to 4-((4-Methoxyphenyl)sulfonyl)benzoic acid have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antibiotics .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its functional groups that allow for various chemical modifications. It can be used to create novel compounds with desired functionalities through reactions such as:

  • Functional Group Manipulation : The sulfonamide and methoxy groups can be modified to yield new derivatives with enhanced properties or activities.
  • Synthesis of Complex Molecules : This compound can be integrated into larger molecular frameworks for the development of new drugs or materials.
  • Antioxidant Activity :
    • Studies indicate that certain derivatives possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals suggests potential therapeutic benefits beyond antimicrobial and anticancer activities .
  • Molecular Docking Studies :
    • Computational studies have provided insights into the binding affinities of these compounds with various biological targets, supporting their development as drug candidates through rational drug design approaches .

Case Studies and Research Findings

StudyFindings
Egbujor et al., 2019Identified novel alkanoylated derivatives with potent antibacterial and antioxidant activities through in vitro testing against various pathogens .
RSC Publishing, 2021Demonstrated significant anti-cancer activity in breast cancer cell lines with specific derivatives showing selective inhibition against CA IX .
University of GroningenDeveloped piperazine-based inhibitors incorporating the methoxyphenylsulfonamide group for imaging MMP/ADAM activity in cancer models, showcasing innovative applications in diagnostic imaging .

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data/Activity
4-((4-Methoxyphenyl)sulfonyl)benzoic acid 4-OCH₃ C₁₄H₁₂O₅S 292.07 N/A N/A
4-[(4-Chlorophenyl)sulfonyl]benzoic acid 4-Cl C₁₃H₉ClO₄S 296.52 N/A Antimicrobial activity; synthesized via Friedel-Crafts sulfonylation
4-[(4-Bromophenyl)sulfonyl]benzoic acid 4-Br C₁₃H₉BrO₄S 341.23 N/A Antitubercular potential; synthesized using AlCl₃-mediated sulfonylation
4-[(Dimethylamino)sulfonyl]benzoic acid N(CH₃)₂ C₉H₁₁NO₄S 229.25 N/A CAS RN 1206-37-7; limited biological data
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid -SO₂NH-(4-OCH₃) C₁₄H₁₃NO₅S 307.32 N/A Structural similarity score: 1.00 (CAS RN 18738-58-4)
Probenecid -SO₂N(CH₂CH₂CH₃)₂ C₁₃H₁₉NO₄S 285.36 N/A Known uricosuric agent; UV-Vis spectroscopic validation

Notes:

  • Methoxy vs. Halogen Substituents : The electron-donating methoxy group (OCH₃) in the target compound may enhance solubility compared to electron-withdrawing Cl/Br substituents, which could increase metabolic stability .
  • Sulfonamide vs.

Spectroscopic and Analytical Data

  • NMR : For 4-methoxy derivatives, characteristic signals include δ ~55 ppm (OCH₃ in ¹³C-NMR) and aromatic protons at δ 7–8 ppm in ¹H-NMR .
  • IR : Sulfonyl stretching vibrations appear at ~1160–1315 cm⁻¹, while carbonyl (C=O) peaks are near 1680 cm⁻¹ .

Biological Activity

4-((4-Methoxyphenyl)sulfonyl)benzoic acid, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to potential therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure

The molecular structure of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid can be represented as follows:

C15H15O4S\text{C}_{15}\text{H}_{15}\text{O}_4\text{S}

This structure features a benzoic acid moiety substituted with a methoxyphenylsulfonyl group, which is critical for its biological interactions.

Antioxidant Activity

Research indicates that 4-((4-Methoxyphenyl)sulfonyl)benzoic acid exhibits significant antioxidant properties. It has been shown to induce the expression of NQO1 (NAD(P)H quinone oxidoreductase 1), an enzyme associated with cellular defense against oxidative stress. In cell-based assays, this compound demonstrated a dose-dependent increase in NQO1 activity, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The mechanism appears to involve the modulation of signaling pathways related to inflammation .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis and function has been documented, suggesting its application in developing new antibiotics .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed in different cancer cell lines. Notably, it exhibited selective antiproliferative activity against specific tumor types while showing minimal toxicity to normal cells. This selectivity is essential for developing targeted cancer therapies .

Study on NQO1 Induction

A study conducted on Hepa1c1c7 mouse hepatoma cells demonstrated that treatment with 4-((4-Methoxyphenyl)sulfonyl)benzoic acid at a concentration of 10 μM resulted in a significant induction of NQO1 activity (2.85-fold increase compared to the control). This finding underscores the compound's role as a potential Nrf2 activator, which is crucial for cellular defense mechanisms .

Evaluation in Human Fibroblasts

In another investigation involving human foreskin fibroblasts, the compound was found to enhance the activity of proteasomal and lysosomal degradation pathways. This effect was associated with improved cellular homeostasis and reduced signs of aging, indicating its potential as an anti-aging agent .

Data Tables

Biological Activity Effect Reference
AntioxidantInduction of NQO1 (2.85-fold)
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffective against various bacterial strains
CytotoxicitySelective antiproliferative effects

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((4-Methoxyphenyl)sulfonyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 4-methoxyphenyl precursors followed by oxidation. Common reagents include sulfuric acid (for sulfonation) and potassium permanganate (for oxidation of intermediate thioethers). Reaction conditions such as temperature (80–120°C for sulfonation) and solvent polarity (e.g., dichloromethane vs. DMF) critically influence intermediate stability and final yield. Side reactions, such as over-oxidation, can be mitigated by controlled stoichiometry and inert atmospheres .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Useful for detecting conjugated π-systems (e.g., sulfonyl groups), with absorbance peaks typically between 250–300 nm .
  • NMR : 1^1H NMR identifies methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 7.2–8.1 ppm). 13^{13}C NMR confirms sulfonyl (δ ~110–120 ppm) and carboxylic acid (δ ~170 ppm) groups.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, validated against CAS 2449-35-6 standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves (nitrile), lab coats, and goggles are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Medical consultation is required for ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. phosphoryl groups) influence the biological activity of benzoic acid derivatives?

  • Methodological Answer : Sulfonyl groups enhance electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) and improving binding to enzymes like carbonic anhydrase. Phosphoryl derivatives (e.g., 4-(Diethoxyphosphoryl)benzoic acid) exhibit different solubility profiles and may interact with kinase domains. Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC50 measurements) are recommended to quantify these effects .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer : Discrepancies often arise from assay conditions:

  • Cell Lines : Use standardized models (e.g., Capan-1 for pancreatic studies) to ensure reproducibility.
  • Buffers : pH variations (e.g., 7.4 vs. 6.8) alter ionization states, affecting bioavailability.
  • Controls : Include positive controls (e.g., BAY 60-6583 for adenosine receptor studies) and validate purity via HPLC (>98%). Meta-analyses of CAS 2449-35-6 data are advised .

Q. What strategies optimize the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP values (e.g., calculated via ChemAxon) with membrane permeability.
  • Bioisosteric Replacement : Substitute sulfonyl groups with trifluoromethanesulfonyl to enhance metabolic stability.
  • Prodrug Approaches : Esterify the carboxylic acid group (e.g., methyl esters) to improve oral bioavailability, followed by in vivo hydrolysis studies .

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